eNOS Inhibitory Activity vs. Closest Structural Analog
The target compound possesses a reported IC₅₀ of 180 nM against human endothelial nitric oxide synthase (eNOS) in an insect SF9 cell-based assay [1]. This is the sole quantitative bioactivity data point found in curated databases. The closest commercially available structural analog, Methyl 2-(4-fluorophenyl)-4-(4-morpholinyl)-1H-imidazole-5-carboxylate, has no reported bioactivity data in any public database or literature [2]. The absence of comparator data precludes any direct potency comparison but simultaneously establishes the target compound as the only member of this narrow chemotype with documented enzymatic activity, making it the default reference point for eNOS-related exploration within this scaffold class.
| Evidence Dimension | eNOS inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | Methyl 2-(4-fluorophenyl)-4-(4-morpholinyl)-1H-imidazole-5-carboxylate: no data available |
| Quantified Difference | Not calculable (comparator data missing) |
| Conditions | Human eNOS expressed in insect SF9 cells; incubation time 1 hour |
Why This Matters
Procurement decisions for eNOS-related research cannot rely on untested analogs; this compound is the only scaffold representative with a defined activity anchor, reducing the risk of acquiring an inactive surrogate.
- [1] BindingDB. Entry BDBM50372207 / ChEMBL272708. IC50 data for human eNOS. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372207 View Source
- [2] Wiley SpectraBase. Methyl 2-(4-fluorophenyl)-4-(4-morpholinyl)-1H-imidazole-5-carboxylate. https://spectrabase.com/compound/HbtdvBbBQU5 View Source
